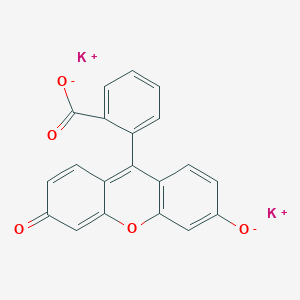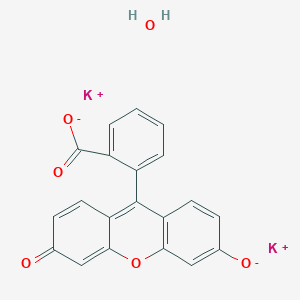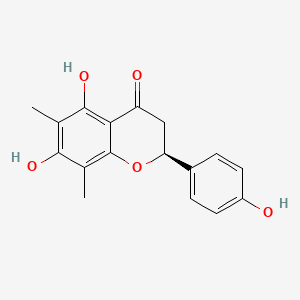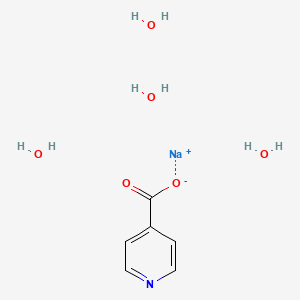
Sodium isonicotinate tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium isonicotinate tetrahydrate can be synthesized through the neutralization of isonicotinic acid with sodium hydroxide. The reaction typically involves dissolving isonicotinic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar neutralization reactions but is carried out in larger reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium isonicotinate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isonicotinic acid N-oxide.
Reduction: It can be reduced to form 4-pyridinemethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid N-oxide.
Reduction: 4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Sodium isonicotinate tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of metal-organic frameworks (MOFs).
Biology: It serves as a biochemical reagent in enzyme assays and metabolic studies.
Medicine: It is investigated for its potential therapeutic effects, including anti-tuberculosis activity.
Industry: It is used in the production of catalysts and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of sodium isonicotinate tetrahydrate involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. It may also participate in redox reactions, influencing cellular metabolic pathways .
Comparaison Avec Des Composés Similaires
Isonicotinic Acid: The parent compound of sodium isonicotinate tetrahydrate.
Nicotinic Acid: A structurally related compound with similar biochemical properties.
Pyridine-4-carboxylic Acid: Another related compound with similar chemical reactivity.
Uniqueness: this compound is unique due to its tetrahydrate form, which influences its solubility and reactivity. Its sodium salt form also makes it more soluble in water compared to its parent acid, enhancing its utility in aqueous reactions .
Propriétés
IUPAC Name |
sodium;pyridine-4-carboxylate;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2.Na.4H2O/c8-6(9)5-1-3-7-4-2-5;;;;;/h1-4H,(H,8,9);;4*1H2/q;+1;;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUFKCOMWBQSDD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)[O-].O.O.O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
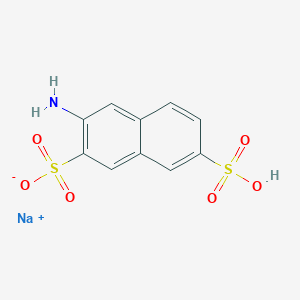
![disodium;5-azido-2-[(E)-2-(4-azido-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate](/img/structure/B8034671.png)
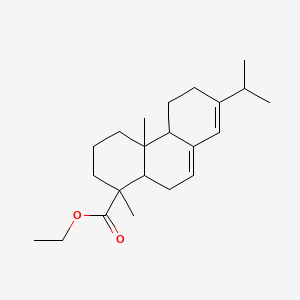
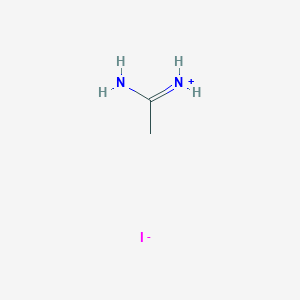
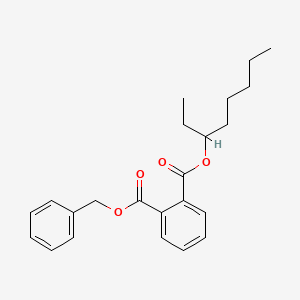
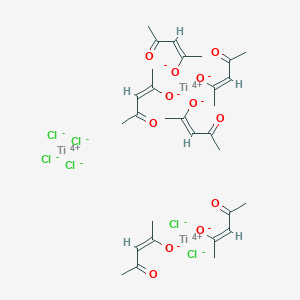
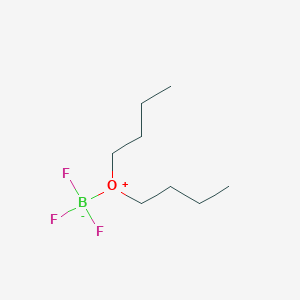
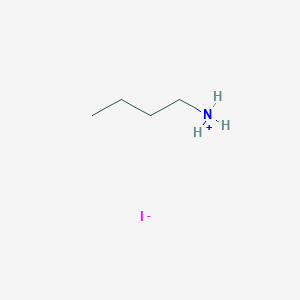
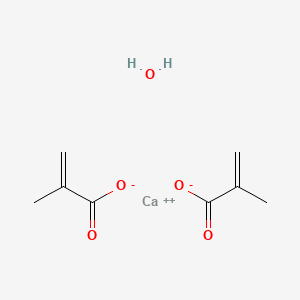
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]silver](/img/structure/B8034721.png)
